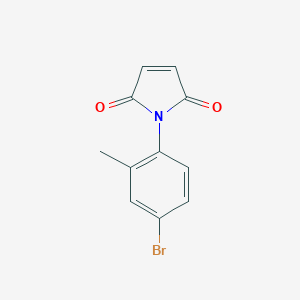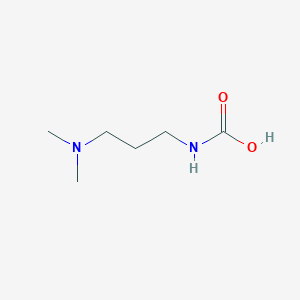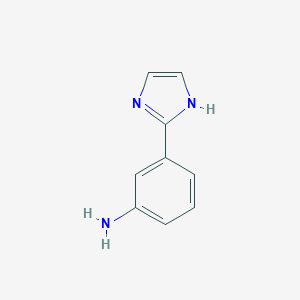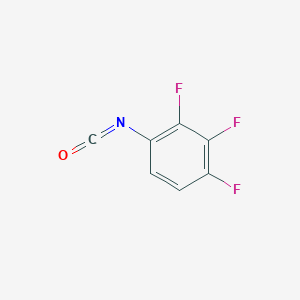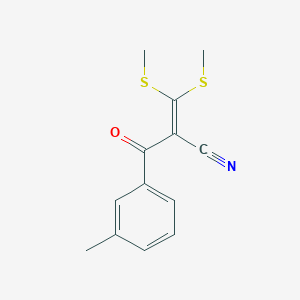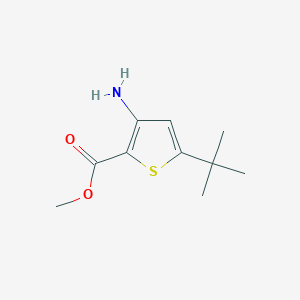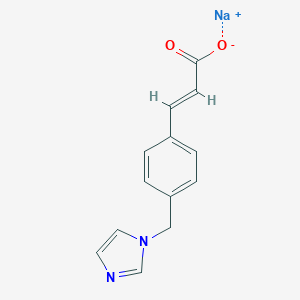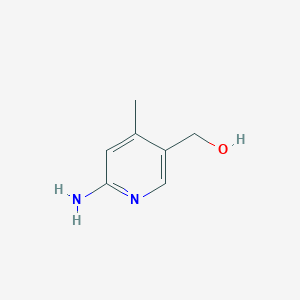![molecular formula C7H12O B071321 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane CAS No. 162010-45-9](/img/structure/B71321.png)
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, also known as DMOBH, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMOBH contains a six-membered ring fused with a three-membered ring, making it a challenging molecule to synthesize.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not well understood, but it is believed to be due to its ability to act as a dienophile in Diels-Alder reactions. This compound has been shown to react with a variety of dienes, including furans, pyrroles, and indoles. The reaction between this compound and dienes is highly regioselective and can be used to selectively functionalize specific positions on the diene.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound is not toxic to cells and does not cause significant cellular damage. Additionally, this compound has been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its unique structure and reactivity. This compound can be used as a building block for the synthesis of complex molecules and can be incorporated into polymers to improve their mechanical properties. Additionally, this compound can be used as a ligand in metal-catalyzed reactions. The main limitation of using this compound in lab experiments is its challenging synthesis method, which requires specific reagents and conditions.
Orientations Futures
There are several future directions for the study of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane. One potential direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the use of this compound in drug discovery applications should be explored further, as its unique structure and stability under physiological conditions make it a promising candidate for drug delivery. Finally, the development of new applications for this compound in materials science, such as the synthesis of new polymers with unique properties, should be investigated.
In conclusion, this compound is a unique bicyclic compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, materials science, and drug discovery. Its challenging synthesis method, unique structure, and reactivity make it a valuable building block for the synthesis of complex molecules. Further research on this compound is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane involves a multistep process that requires specific reagents and conditions. The most common method for synthesizing this compound is through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. This reaction yields a mixture of products, including this compound, which can be isolated using column chromatography. Other methods for synthesizing this compound have been reported, including the use of radical reactions and photochemical reactions.
Applications De Recherche Scientifique
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been studied extensively for its potential applications in organic synthesis, materials science, and drug discovery. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. This compound has been used as a starting material for the synthesis of natural products, such as the marine alkaloid (-)-lepadin B. Additionally, this compound has been incorporated into polymers to improve their mechanical properties and has been used as a ligand in metal-catalyzed reactions.
Propriétés
Numéro CAS |
162010-45-9 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3,3-dimethyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12O/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
UOBKXNXAZOVKSW-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)O2)C |
SMILES canonique |
CC1(CC2C(C1)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



